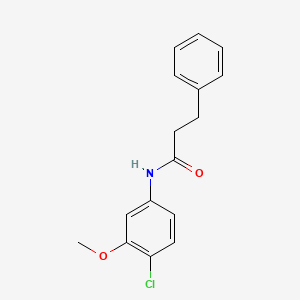
2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide is an organic compound with a complex structure, characterized by the presence of dichloro, nitro, and benzamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-methyl-3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 2,6-dichloro-N-(2-methyl-3-aminophenyl)benzamide.
Oxidation: Formation of 2,6-dichloro-N-(2-carboxy-3-nitrophenyl)benzamide.
Aplicaciones Científicas De Investigación
2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide exerts its effects is primarily through its interaction with specific molecular targets. The compound’s dichloro and nitro groups are key to its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Fluopicolide: Another benzamide derivative used as a fungicide.
2,6-dichloro-N-(2-methylphenyl)benzamide: Lacks the nitro group, resulting in different reactivity and applications.
2,6-dichloro-N-(3-nitrophenyl)benzamide: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness
2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide is unique due to the presence of both dichloro and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2,6-dichloro-N-(2-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-11(6-3-7-12(8)18(20)21)17-14(19)13-9(15)4-2-5-10(13)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPUWIVHQUCOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5828580.png)
![3,4-dimethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5828581.png)

![9-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5828613.png)
![N,N'-[(phenylphosphoryl)bis(methylene)]dianiline](/img/structure/B5828620.png)
![2-[(4-cyanophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5828626.png)
![3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL](/img/structure/B5828629.png)
![2-[(5,6-difluoro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B5828634.png)


![N-(3-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5828645.png)
![N'-(1-phenylethylidene)-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B5828649.png)
![N-[(4-fluorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5828656.png)
